![molecular formula C20H14N2O2S2 B2362966 (Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 329923-32-2](/img/structure/B2362966.png)
(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions and reagents present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the available resources. Such properties could include its melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications
Dye-Sensitized Solar Cell Applications
This compound has been used in the design of dyes for dye-sensitized solar cells (DSSCs). The phenothiazine-derivative dyes have been designed using phenothiazine group (donor part), thienothiophene (spacer part), and different acid groups (electron-acceptor part). The dye B8 has planar conformations with a dihedral angle of 0.15° which indicates electron delocalization over the molecules .
Optical Properties Study
The compound has been used to study the electronic and optical properties of the designed dyes (B1–B10). The energy gap, ionization potential, electron affinity, and chemical hardness of the dyes have been computed, and efficiency has been analyzed .
Non-Linear Optical (NLO) Characteristics
The NLO characteristics have been determined based on the polarizability and first-order hyperpolarizability values of the designed dyes .
Synthesis of Benzoquinoline-Based Heterocycles
A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide .
Antibacterial Agents Development
In an attempt to develop effective and safe antibacterial agents, novel thiazinanones have been synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group .
Antioxidant Activity
The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is synthesized from a series of reactions involving the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . The compound’s interaction with its targets could involve a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been known to exhibit various effects, including antioxidant activity, inhibition of cell proliferation, and induction of apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
properties
IUPAC Name |
(3Z)-3-[(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylidene]quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S2/c23-18-15(10-14-8-4-5-9-16(14)21-18)11-17-19(24)22(20(25)26-17)12-13-6-2-1-3-7-13/h1-11,24H,12H2/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQZGIXNJNNHE-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=C4C=CC=CC4=NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C\3/C=C4C=CC=CC4=NC3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-benzyl-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one |
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